Selenium diethyldithiocarbamate

Description

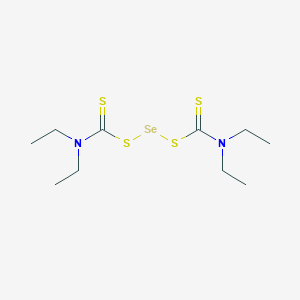

Structure

2D Structure

Properties

CAS No. |

136-92-5 |

|---|---|

Molecular Formula |

C10H20N2S4Se |

Molecular Weight |

375.5 g/mol |

IUPAC Name |

diethylcarbamothioylsulfanylselanyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C10H20N2S4Se/c1-5-11(6-2)9(13)15-17-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |

InChI Key |

RLULIUSIDLLCSW-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC |

Canonical SMILES |

CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC |

Other CAS No. |

136-92-5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Selenium Diethyldithiocarbamate: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological interactions of selenium diethyldithiocarbamate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the physicochemical characteristics of the compound, including its structure and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for its synthesis and for the assessment of its biological activity, particularly its inhibitory effects on the NF-κB signaling pathway and key antioxidant enzymes.

Chemical Properties and Structure

This compound, also known as selenium bis(diethyldithiocarbamate), is an organoselenium compound with the chemical formula C10H20N2S4Se.[1][2] It consists of a central selenium atom coordinated to two diethyldithiocarbamate ligands.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H20N2S4Se | [1][2] |

| Molecular Weight | 375.5 g/mol | [2] |

| Melting Point | 140-172 °C (for Selenium Dimethyldithiocarbamate) | [3] |

| Solubility | Slightly soluble in carbon disulfide (for Selenium Dimethyldithiocarbamate) | [3] |

| IUPAC Name | diethylcarbamothioylsulfanylselanyl N,N-diethylcarbamodithioate | [1][2] |

| CAS Number | 136-92-5 | [1][4] |

Structure

X-ray crystallography studies have revealed that the selenium atom in selenium bis(diethyldithiocarbamate) is typically in a distorted square-planar coordination environment. The two diethyldithiocarbamate ligands act as bidentate ligands, coordinating to the selenium atom through the two sulfur atoms. The Se-S bond lengths are often asymmetric.[5]

Spectroscopic Data

Detailed spectroscopic data for this compound are scarce in publicly available literature. The following sections provide general characteristics and data for related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

⁷⁷Se Nuclear Magnetic Resonance (NMR) Spectroscopy

⁷⁷Se NMR is a powerful technique for characterizing selenium-containing compounds. The chemical shifts are highly sensitive to the electronic environment of the selenium atom.[7][8][9] For dithiocarbamate complexes, the ⁷⁷Se chemical shift can provide valuable information about the coordination of the selenium atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of dithiocarbamate complexes displays characteristic vibrational bands. Key absorptions include the C-N stretching vibration, typically observed in the 1450-1550 cm⁻¹ region, and the C-S stretching vibrations. The position of the C-N band can provide insights into the electronic structure of the dithiocarbamate ligand.[10][11][12][13][14]

Mass Spectrometry (MS)

The mass spectrum of organoselenium compounds is characterized by the isotopic pattern of selenium. Electron impact (EI) mass spectrometry of dithiocarbamate compounds often results in fragmentation involving the loss of the dithiocarbamate ligand or cleavage of the C-S and Se-S bonds.[15]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[16]

Materials:

-

Selenium dioxide (SeO₂)

-

Isopropanol

-

Carbon disulfide (CS₂)

-

Diethylamine

Procedure:

-

Dissolve 33.28 grams of pure selenium dioxide in 750 cubic centimeters of isopropanol at a temperature slightly below 45°C. The solution should be clear and colorless.

-

In a glass vessel suspended in a water bath at approximately 20°C, vigorously stir the alcoholic solution while rapidly adding 91.35 grams of carbon disulfide.

-

Subsequently, add 87.75 grams of diethylamine at a rate that avoids a substantial temperature rise. The addition of diethylamine should take approximately 30 minutes.

-

Golden yellow crystals will begin to precipitate shortly after the addition of diethylamine commences.

-

After the addition of diethylamine is complete, leave the reaction mixture in the water bath for one hour.

-

Filter the precipitate from the alcoholic solution and dry it. The drying temperature should not exceed 35-40°C.

Logical Workflow for Synthesis:

Assessment of NF-κB Pathway Inhibition by Western Blot

This protocol provides a general method for analyzing the inhibition of the NF-κB pathway.[17][18][19][20][21]

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time. Include a positive control (e.g., TNF-α stimulation) and a negative control (vehicle).

-

Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow for Western Blot Analysis:

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Activity Assays

These are general protocols for commercially available colorimetric assay kits.[3][5][22][23][24]

SOD Activity Assay:

-

Prepare tissue or cell homogenates.

-

Use a xanthine/xanthine oxidase system to generate superoxide anions.

-

These anions reduce a chromogen to a colored product.

-

The SOD activity in the sample inhibits this reduction.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) to determine the degree of inhibition, which is proportional to the SOD activity.

GPx Activity Assay:

-

Prepare tissue or cell homogenates.

-

GPx in the sample reduces an organic hydroperoxide (e.g., cumene hydroperoxide) while oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG).

-

Glutathione reductase (GR) and NADPH are added to recycle GSSG back to GSH, with the concomitant oxidation of NADPH to NADP+.

-

Monitor the decrease in NADPH absorbance at 340 nm, which is proportional to the GPx activity.

Biological Interactions

Inhibition of the NF-κB Signaling Pathway

Diethyldithiocarbamate (DTC) is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8][10][15][20][23][25][26][27] This pathway is a crucial regulator of inflammation, immunity, and cell survival. The inhibitory effect of DTC on the NF-κB pathway is thought to be mediated through the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][8] This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory target genes such as ICAM-1.[19][26]

NF-κB Inhibition Pathway by Diethyldithiocarbamate:

Interaction with Antioxidant Enzymes

Diethyldithiocarbamate has been shown to interact with key antioxidant enzymes, namely superoxide dismutase (SOD) and glutathione peroxidase (GPx).[17][22] DTC can inhibit SOD activity, which may lead to an accumulation of superoxide radicals.[28] Furthermore, DTC can interact with the glutathione/glutathione peroxidase system, potentially supplementing or substituting for GPx activity in the detoxification of peroxides.[17][22]

Interaction with SOD and GPx:

Conclusion

This compound is a compound with interesting structural features and significant biological activities. Its ability to inhibit the NF-κB signaling pathway and interact with key antioxidant enzymes makes it a compound of interest for further research, particularly in the context of inflammation and diseases involving oxidative stress. This guide provides a foundational understanding of its chemical and biological properties, along with practical experimental protocols to facilitate further investigation. As research in this area progresses, a more detailed understanding of the specific molecular interactions and a broader range of quantitative physicochemical data are expected to become available.

References

- 1. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N,6-triethyl-5-thioxo-2,4-dithia-3-selena-6-azaoctanethioamide | C10H20N2S4Se | CID 4091432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4.7. SOD, CAT, and GPx Analysis [bio-protocol.org]

- 4. bis(diethylthiocarbamato-S)bis(diethylthiocarbamato-S,S')selenium CAS#: 21559-14-8 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Sliver and Selenium Nanoparticles and Its Characterization by Dynamic Light Scattering and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selenium chemistry with DFT: molecular structures and<sup>77</sup>Se NMR shielding constants [ouci.dntb.gov.ua]

- 10. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. surfacesciencewestern.com [surfacesciencewestern.com]

- 12. researchgate.net [researchgate.net]

- 13. FTIR and Raman spectroscopic studies of selenium nanoparticles synthesised by the bacterium Azospirillum thiophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Diethyldithiocarbamate inhibits induction of macrophage NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US2347128A - Production of dithiocarbamates - Google Patents [patents.google.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. 2.6. Western Blotting Analysis of Proliferating Cell Nuclear Antigen (PCNA), Canonical NF-κB, and WNT Signaling Pathway [bio-protocol.org]

- 19. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. gut.bmj.com [gut.bmj.com]

- 22. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 25. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 26. researchgate.net [researchgate.net]

- 27. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

Synthesis and Characterization of Selenium Diethyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of selenium diethyldithiocarbamate [Se(S₂CN(C₂H₅)₂)₂]. The document details experimental protocols for its preparation and analysis using various spectroscopic and crystallographic techniques. Quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide elucidates the compound's engagement with key cellular signaling pathways, including the NF-κB and apoptotic pathways, supported by visual diagrams generated using Graphviz. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is an organoselenium compound that incorporates the diethyldithiocarbamate (DEDTC) ligand. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, from agriculture to medicine.[1] The incorporation of selenium, an essential trace element with known antioxidant and anticancer properties, into a dithiocarbamate scaffold presents a molecule with significant potential for biological activity.[2] Understanding the synthesis and physicochemical properties of this compound is crucial for exploring its therapeutic applications. This guide provides an in-depth look at its synthesis, structural and spectroscopic characterization, and its impact on cellular signaling pathways.

Synthesis of this compound

The synthesis of this compound and related selenium dithiocarbamate complexes can be achieved through several methods. A common approach involves the reaction of a selenium source with a dithiocarbamate salt or a related precursor like thiuram disulfide.

Experimental Protocol: Synthesis from Selenium Metal and Thiuram Disulfide

This protocol is adapted from the synthesis of related selenium dithiocarbamate complexes and can be applied for this compound.[1]

Materials:

-

Selenium metal powder (0.79 g, 1 mmol)

-

Tetraethylthiuram disulfide ((C₂H₅)₂NC(S)S)₂ (2.0 mmol)

-

Toluene or Tetrahydrofuran (THF) (40 cm³)

-

Diethyl ether

-

Celite

Procedure:

-

A mixture of selenium metal and tetraethylthiuram disulfide is refluxed in toluene or THF for 10 hours.

-

The reaction mixture is then filtered through Celite to remove any unreacted selenium metal.

-

The resulting solution is reduced to approximately one-quarter of its original volume by evaporation under reduced pressure.

-

The solution is cooled to induce precipitation of the solid product.

-

The solid is collected by filtration, washed with diethyl ether, and dried in a vacuum.[1]

The reaction proceeds via an oxidative addition mechanism where the S-S bond of the thiuram disulfide is cleaved, leading to the incorporation of the diethyldithiocarbamate ligands into the selenium coordination sphere.[1]

Characterization of this compound

A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following techniques are commonly employed.

Spectroscopic Characterization

3.1.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key vibrational bands for this compound complexes are summarized in the table below. The shift in the ν(C-N) and ν(C-S) bands compared to the free ligand is indicative of coordination to the selenium atom.[1]

Experimental Protocol: FT-IR Spectroscopy

-

A small amount of the dried sample is mixed with potassium bromide (KBr) and ground to a fine powder.

-

The mixture is pressed into a thin, transparent pellet.

-

The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Table 1: Infrared Spectroscopic Data for Selenium Dithiocarbamate Complexes [1]

| Vibrational Mode | Free Disulfide (cm⁻¹) | Selenium Complex (cm⁻¹) | Assignment |

| ν(C-N) | 1460 | Higher frequency | Increased double bond character upon coordination |

| ν(C=S) | 1050 | Same position | |

| ν(C-S) | 995 | Lower frequency | Coordination to selenium |

| ν(Se-S) | - | 370-375 | New band indicating selenium-sulfur bond |

3.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

A dilute solution of the compound is prepared in a suitable solvent (e.g., DMSO).

-

The UV-Vis spectrum is recorded, typically in the range of 200-800 nm.

Table 2: UV-Visible Spectroscopic Data for Selenium Dithiocarbamate Complexes [1]

| Wavelength Range (cm⁻¹) | Assignment |

| 32150-40100 | π – π* or n – π* transitions within the dithiocarbamate ligand |

| 21142-22350 | Charge transfer from filled ligand orbitals to vacant selenium orbitals |

Crystallographic Characterization

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecule, including bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Suitable single crystals of the compound are grown, often by slow evaporation of a solvent.

-

A crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected and analyzed to determine the crystal structure.

Table 3: Crystallographic Data for Selenium Bis(diethyldithiocarbamate) and a Related Compound [3]

| Parameter | Selenium Bis(diethyldithiocarbamate) Polymorph | Se(DEDTC)Br |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2₁ | P2₁/n |

| a (Å) | - | 10.391(3) |

| b (Å) | - | 8.434(4) |

| c (Å) | - | 12.030(2) |

| β (°) | - | 108.10(2) |

| V (ų) | - | 1002.15 |

| Z | - | 4 |

| Se-S bond (strong) (Å) | 2.2833(13) - 2.3041(15) | - |

| Se-S bond (weak) (Å) | 2.7318(14) - 2.7873(12) | - |

The crystal structure of selenium bis(diethyldithiocarbamate) reveals a tetra-coordinated selenium atom with a distorted square-planar geometry. The diethyldithiocarbamate ligands coordinate asymmetrically to the selenium atom.[3]

Biological Activities and Signaling Pathways

This compound and its constituent ligand, diethyldithiocarbamate (DDC), exhibit a range of biological activities, including antimicrobial and anticancer effects.[1] These activities are often linked to the modulation of key cellular signaling pathways.

Antimicrobial Activity

Selenium dithiocarbamate complexes have shown moderate antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Table 4: Antimicrobial Activity of Selenium Dithiocarbamate Complexes (Inhibition Zone in mm) [1]

| Compound | Staphylococcus | Streptococcus | Pseudomonas | Proteus | Candida albicans |

| Se(S₂CNHPh)₄ | Moderate | Moderate | Moderate | Moderate | Moderate |

| Se(S₂CNHPhC₂H₅)₄ | Moderate | Moderate | Moderate | Moderate | Moderate |

Modulation of Cellular Signaling Pathways

The biological effects of this compound are closely tied to the activity of the diethyldithiocarbamate ligand, which is a known inhibitor of enzymes such as superoxide dismutase (SOD) and a modulator of the NF-κB signaling pathway.[4][5]

4.2.1. Inhibition of Superoxide Dismutase and Induction of Oxidative Stress

Diethyldithiocarbamate is a well-documented inhibitor of Cu,Zn-superoxide dismutase (SOD1).[6][7] Inhibition of SOD1 leads to an accumulation of superoxide radicals, contributing to oxidative stress. This increase in reactive oxygen species (ROS) can trigger downstream signaling events, including apoptosis.[4]

Caption: Inhibition of SOD1 by DEDTC leads to increased ROS and oxidative stress.

4.2.2. NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cell survival. Diethyldithiocarbamate has been shown to suppress the NF-κB signaling pathway, which can contribute to its anti-inflammatory and anticancer effects.[5][8] Selenium itself can also inhibit NF-κB activation.[9][10]

Caption: this compound inhibits the NF-κB signaling pathway.

4.2.3. Apoptotic Pathway

Diethyldithiocarbamate can induce apoptosis, or programmed cell death, in cancer cells. This process can be initiated by the increase in oxidative stress and involves the release of cytochrome c from the mitochondria and the activation of caspases, which are proteases that execute the apoptotic program.[4][11]

Caption: Proposed apoptotic pathway induced by this compound.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis and notable biological activities. Its characterization through spectroscopic and crystallographic methods provides a solid foundation for understanding its structure-activity relationships. The modulation of critical cellular signaling pathways, including SOD inhibition, NF-κB suppression, and apoptosis induction, underscores its potential as a therapeutic agent. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for researchers aiming to further explore and harness its properties for applications in medicine and drug development. Further investigation into the precise molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. The Crystal Structure of Selenium Bis(diethyldithiocarbamate). | CoLab [colab.ws]

- 4. The superoxide dismutase inhibitor diethyldithiocarbamate has antagonistic effects on apoptosis by triggering both cytochrome c release and caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diethyldithiocarbamate suppresses an NF-kappaB dependent metastatic pathway in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vivo inhibition of selenium dependent glutathione peroxidase and superoxide dismutase in rats by diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selenium: a key element that controls NF-kappa B activation and I kappa B alpha half life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selenium regulates transcription factor NF-kappaB activation during the acute phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diethyldithiocarbamate induces apoptosis in neuroblastoma cells by raising the intracellular copper level, triggering cytochrome c release and caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Selenium diethyldithiocarbamate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium diethyldithiocarbamate is an organoselenium compound that incorporates a selenium atom into a dithiocarbamate structure. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, from agriculture to medicine.[1][2] The inclusion of selenium, an essential trace element with known antioxidant and cytotoxic properties, creates a molecule of significant interest for further investigation.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and biological activities of this compound, tailored for researchers and professionals in drug development.

Core Data

Chemical and Physical Properties

This compound is characterized by the following identifiers and properties.

| Property | Value | Source |

| CAS Number | 136-92-5 | PubChem[5] |

| Molecular Formula | C10H20N2S4Se | PubChem[5] |

| Molecular Weight | 375.5 g/mol | PubChem[5] |

| IUPAC Name | diethylcarbamothioylsulfanylselanyl N,N-diethylcarbamodithioate | PubChem[5] |

| Synonyms | Selenium bis(N,N-diethyldithiocarbamate), Ethyl selenac | PubChem[5] |

Experimental Protocols

Synthesis of Selenium Dithiocarbamates

A general method for the synthesis of selenium dithiocarbamates involves the reaction of elemental selenium with a thiuram disulfide.[1]

Materials:

-

Selenium metal (powder)

-

Tetraethylthiuram disulfide

-

Toluene or Tetrahydrofuran (THF)

-

Diethyl ether

-

Celite

Procedure:

-

A mixture of selenium metal (1 mmol) and tetraethylthiuram disulfide (2.0 mmol) in 40 cm³ of toluene or THF is refluxed for 10 hours.[1]

-

The reaction mixture is then filtered through Celite to remove any unreacted selenium metal.[1]

-

The resulting solution is reduced to approximately one-quarter of its original volume by evaporation under reduced pressure.[1]

-

The solution is cooled to induce precipitation of the solid product.[1]

-

The solid is collected by filtration, washed with diethyl ether, and dried under a vacuum.[1]

Analytical Determination of this compound

1. Atomic Absorption Spectrophotometry for Selenium Content

This method is suitable for the differential determination of selenium(IV) and selenium(VI) and can be adapted for the analysis of selenium in complexes like this compound.[6]

Materials:

-

Sodium diethyldithiocarbamate

-

Carbon tetrachloride

-

EDTA (for masking interfering metal ions)

-

Atomic absorption spectrophotometer with a carbon-tube atomizer

Procedure:

-

An aqueous sample containing the selenium compound is prepared.

-

Selective extraction of selenium(IV) is performed using sodium diethyldithiocarbamate and carbon tetrachloride.[6]

-

The aqueous phase to organic solvent volume ratio should be maintained at 5.[6]

-

A 20 µL aliquot of the organic extract is injected into the carbon tube of the atomic absorption spectrophotometer.[6]

-

The selenium content is determined by measuring the absorption. The sensitivity for selenium is approximately 0.4 ng/ml for 1% absorption.[6]

-

Interference from other metal ions can be minimized by the addition of EDTA as a masking agent.[6]

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Dithiocarbamate Analysis

This method involves the acidic hydrolysis of dithiocarbamates to carbon disulfide (CS₂), which is then quantified.

Materials:

-

Tin(II) chloride

-

Concentrated Hydrochloric acid

-

Iso-octane

-

TRACE GC Ultra™ gas chromatograph with a Triplus™ RSH liquid autosampler

-

ITQ™ 900 ion trap mass spectrometer

Procedure:

-

A known amount of the sample is subjected to acid hydrolysis with a tin(II) chloride/hydrochloric acid reagent to liberate carbon disulfide.[7]

-

The liberated CS₂ is partitioned into an organic solvent, such as iso-octane.[8]

-

The iso-octane phase is then injected into the GC-MS system for quantification of CS₂.[7][8]

-

Calibration is performed using standard solutions of CS₂ in iso-octane.[7]

Biological Activity and Toxicological Profile

This compound is recognized for its use as a fungicide and vulcanizing agent.[9] However, its biological activities extend further, presenting a complex toxicological and pharmacological profile.

| Aspect | Description | Source |

| Fungicidal Activity | Used to control fungal growth. | [9] |

| Endocrine Disruption | Identified as a potential endocrine-disrupting compound. | PubChem[5] |

| Carcinogenicity | There is some evidence suggesting the carcinogenicity of ethyl selenac (this compound). | [10] |

| Enzyme Inhibition | Diethyldithiocarbamate, a related compound, is known to inhibit superoxide dismutase. It has also been shown to inhibit selenium-dependent glutathione peroxidase in vivo. | [11] |

| Antioxidant Properties | Diethyldithiocarbamate has demonstrated antioxidative effects, contributing to the inhibition of selenite-induced lens opacification.[12][13] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and related compounds are mediated through various signaling pathways.

Antioxidant and Pro-oxidant Activities

Diethyldithiocarbamate (DDC), a key structural component, can act as both an antioxidant and a pro-oxidant. It can inhibit superoxide dismutase (SOD), leading to an accumulation of superoxide radicals.[11] These radicals can inactivate selenium-dependent glutathione peroxidase.[11] Conversely, DDC also possesses peroxidase-like activity, using glutathione to reduce hydrogen peroxide.[14] This dual role suggests that its effect is highly dependent on the cellular context and concentration.

Caption: Dual antioxidant and pro-oxidant roles of diethyldithiocarbamate.

Inhibition of NF-κB Signaling Pathway

Diethyldithiocarbamate has been shown to suppress the NF-κB dependent metastatic pathway in cholangiocarcinoma cells.[15] This suggests a potential anti-cancer mechanism by inhibiting key processes in tumor progression, such as cell migration and adhesion.[15]

Caption: Inhibition of the NF-κB metastatic pathway by diethyldithiocarbamate.

ROS/PARP-1/TRPM2 Signaling Pathway in Cardiotoxicity

Selenium, as a component of this molecule, is known to modulate oxidative stress. In the context of cardiotoxicity induced by agents like cadmium, selenium can protect cardiac tissue by inhibiting oxidative stress and the ROS/PARP-1/TRPM2 signaling pathway, which is involved in apoptosis and cell death.[16]

Caption: Protective role of selenium in cardiotoxicity via the ROS/PARP-1/TRPM2 pathway.

Conclusion

This compound is a multifaceted compound with established applications and significant potential for further research and development. Its unique combination of a dithiocarbamate scaffold and a selenium atom results in a complex profile of biological activities, including fungicidal, potential endocrine-disrupting, and anti-cancer properties. The detailed experimental protocols and an understanding of the involved signaling pathways provided in this guide offer a solid foundation for scientists and researchers to explore the therapeutic and toxicological dimensions of this intriguing molecule. Further investigation is warranted to fully elucidate its mechanisms of action and to explore its potential in drug discovery and development.

References

- 1. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]

- 2. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]

- 3. mdpi.com [mdpi.com]

- 4. On the nature of selenium toxicity and carcinostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N,6-triethyl-5-thioxo-2,4-dithia-3-selena-6-azaoctanethioamide | C10H20N2S4Se | CID 4091432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Differential determination of selenium(IV) and selenium(VI) with sodium diethyldithiocarbamate, ammonium pyrrolidinedithiocarbamate and dithizone by atomic-absorption spectrophotometry with a carbon-tube atomizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. Table 5-3, Some Selenium Compounds and Their Usesa - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In vivo inhibition of selenium dependent glutathione peroxidase and superoxide dismutase in rats by diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preventive effect of diethyldithiocarbamate on selenite-induced opacity in cultured rat lenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selenium Reduces Cadmium-Induced Cardiotoxicity by Modulating Oxidative Stress and the ROS/PARP-1/TRPM2 Signalling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Selenium Diethyldithiocarbamate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium, an essential trace element, has garnered significant attention for its potential therapeutic applications, particularly in oncology. When complexed with ligands such as diethyldithiocarbamate (DDC), its biological activity can be significantly enhanced. Selenium diethyldithiocarbamate complexes represent a promising class of compounds with multifaceted biological effects, including potent anticancer, antioxidant, and antimicrobial properties. This technical guide provides a comprehensive overview of the core biological activities of these complexes, detailing their mechanisms of action, summarizing quantitative data, and providing detailed experimental protocols for their evaluation.

Anticancer Activity

This compound complexes exhibit significant cytotoxicity against a variety of cancer cell lines. Their anticancer effects are primarily attributed to the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key signaling pathways involved in cell survival and proliferation.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC₅₀) values of various this compound and related complexes against different cancer cell lines.

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| Se(DEDC)₂ | HeLa (Cervical Cancer) | 20 | [1] |

| Se(DEDC)₂ | MCF-7 (Breast Cancer) | 30 | [1] |

| Se(DEDC)₂ | K562 (Leukemia) | 15 | [1] |

| Cu(DEDC)₂ | U2OS (Osteosarcoma) | Cytotoxic effect observed | [2] |

| Mn(DEDC)₂ | U2OS (Osteosarcoma) | Cytotoxic effect observed | [2] |

| Zn(DEDC)₂ | A549 (Lung Cancer) | 54.6 ± 1.59 | [3] |

| HP-Zn(DEDC)₂ | A549 (Lung Cancer) | 6.8 ± 0.57 | [3] |

| SBE-Zn(DEDC)₂ | A549 (Lung Cancer) | 4.9 ± 0.34 | [3] |

| Se-Aspirin Analog | Colorectal Cancer Cells | >10 times more potent than 5-FU | [4] |

| Se-Tepotinib Derivative (8b) | MHCC97H (Hepatocarcinoma) | 0.010 | [5][6] |

| Se-Isocombretastatin A-4 (11a) | 12 Cancer Cell Lines | 0.002 - 0.034 | [7] |

DEDC = Diethyldithiocarbamate

Signaling Pathways

1. NF-κB Signaling Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Selenium compounds and dithiocarbamates have been shown to inhibit this pathway.[8][9][10][11] The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This retains NF-κB (a heterodimer of p50 and p65 subunits) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.[12] Some organoselenium compounds have been shown to directly interact with and covalently modify cysteine residues in the p50 subunit of NF-κB, thereby inhibiting its DNA binding activity.[13]

2. PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation that is often dysregulated in cancer. Selenium compounds have been demonstrated to inhibit this pathway.[14][15][16] The mechanism involves the reduction of PI3K activity, which leads to decreased production of phosphatidylinositol-3,4,5-trisphosphate (PIP3).[14] This, in turn, prevents the recruitment and phosphorylation of Akt at the cell membrane. Deactivation of Akt leads to the downstream activation of pro-apoptotic proteins and inhibition of cell cycle progression.

Antioxidant and Pro-oxidant Activity

The role of selenium compounds in modulating cellular redox status is complex, exhibiting both antioxidant and pro-oxidant properties depending on the concentration and cellular environment.

Antioxidant Activity

At lower concentrations, this compound complexes can exhibit antioxidant effects. The diethyldithiocarbamate ligand itself is a known antioxidant.[17] The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Diethyldithiocarbamate selenotrisulfide has been shown to have DPPH radical scavenging activity comparable to reduced glutathione.[17]

Pro-oxidant Activity and ROS Generation

In cancer cells, which often have a higher basal level of reactive oxygen species (ROS), selenium compounds can act as pro-oxidants, further increasing ROS levels and inducing oxidative stress-mediated apoptosis.[4][10] This selective toxicity towards cancer cells is a key aspect of their therapeutic potential. The generation of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[18] Selenite treatment has been shown to increase intracellular superoxide levels significantly.[4]

Antimicrobial Activity

This compound complexes have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of various dithiocarbamate complexes against different microorganisms.

| Complex/Compound | Microorganism | MIC (µg/mL) | Reference |

| Diethyldithiocarbamate (DDC) | S. epidermidis ATCC 35984 | 64 | [5] |

| DDC + Cu²⁺ | S. epidermidis ATCC 35984 | 1 | [5] |

| DDC + Zn²⁺ | S. epidermidis ATCC 35984 | 16 | [5] |

| Dimethyldithiocarbamate (DMTC) | MRSA | 6 | [9] |

| DMTC | K. pneumoniae, E. coli, Salmonella | ~128 | [9] |

| Ni(ferrocene dithiocarbamate)₂ | S. aureus | 10 | [19] |

| Ni(ferrocene dithiocarbamate)₂ | C. albicans | 10 | [19] |

| Cu(ferrocene dithiocarbamate)₂ | S. aureus | 10 | [19] |

| Ni(naphthoquinone dithiocarbamate)₂ | S. aureus | 10 | [19] |

| Ni(naphthoquinone dithiocarbamate)₂ | A. niger | 50 | [19] |

Experimental Protocols

Synthesis of this compound

General Procedure: A general method for synthesizing this compound involves the reaction of selenium metal with tetraethylthiuram disulfide in a suitable solvent.

-

Materials: Selenium metal powder, tetraethylthiuram disulfide, toluene (or another suitable solvent).

-

Procedure:

-

A mixture of selenium metal and tetraethylthiuram disulfide (in a 1:2 molar ratio) is refluxed in toluene for several hours.

-

The reaction mixture is then filtered to remove any unreacted selenium.

-

The solvent is partially evaporated under reduced pressure to concentrate the solution.

-

Upon cooling, the solid product precipitates and is collected by filtration.

-

The solid is washed with a non-polar solvent like diethyl ether and dried under vacuum.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[20][21][22][23][24]

-

Materials: 96-well plates, cancer cell line of interest, culture medium, this compound complex, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound complex for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Apoptosis Assay (Caspase-3/7 Activity)

The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

-

Materials: White-walled 96-well plates, cancer cell line, culture medium, this compound complex, Caspase-Glo® 3/7 Reagent.

-

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere.

-

Treat the cells with the this compound complex for the desired time to induce apoptosis.

-

Equilibrate the plate to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Conclusion

This compound complexes exhibit a remarkable range of biological activities, making them compelling candidates for further investigation in drug development. Their potent anticancer effects, mediated through the induction of apoptosis, generation of ROS, and inhibition of key survival pathways like NF-κB and PI3K/Akt, highlight their therapeutic potential. Furthermore, their significant antimicrobial properties suggest broader applications in infectious disease treatment. The experimental protocols provided in this guide offer a framework for the continued exploration and characterization of these promising compounds. Future research should focus on elucidating the precise molecular targets of these complexes and evaluating their efficacy and safety in preclinical and clinical settings.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Selenium induces a multi-targeted cell death process in addition to ROS formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel Selenium-Containing Isocombretastatins and Phenstatins as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-κB DNA binding and nitric oxide induction in human T cells and lung adenocarcinoma cells by selenite treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antimicrobial activity of diethyldithiocarbamate and dimethyldithiocarbamate against methicillin-resistant Staphylococcus [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Enhanced Intracellular Reactive Oxygen Species by Photodynamic Therapy Effectively Promotes Chemoresistant Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of nuclear factor-kappaB DNA binding by organoselenocyanates through covalent modification of the p50 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Delineating the mechanism by which selenium deactivates Akt in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DPPH radical scavenging activity of selenocompounds: [jstage.jst.go.jp]

- 18. Selenium speciation-dependent cancer radiosensitization by induction of G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. MTT (Assay protocol [protocols.io]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. researchgate.net [researchgate.net]

Selenium Diethyldithiocarbamate: A Comprehensive Technical Guide for Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium diethyldithiocarbamate, Se(S₂CNEt₂)₂, is a fascinating molecule within coordination chemistry, acting both as a stable complex of selenium(II) and as a versatile ligand for other metal centers. This technical guide provides an in-depth exploration of its synthesis, structural properties, coordination behavior, and potential applications, with a particular focus on aspects relevant to drug development and materials science. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are provided to serve as a practical resource for researchers in the field.

Introduction to Diethyldithiocarbamate and its Selenium Complex

Dithiocarbamates (R₂NCS₂⁻) are a class of monoanionic, 1,1-dithiolate ligands renowned for their exceptional versatility and ability to form stable complexes with a vast range of metals. Their strong chelating nature, typically through a bidentate coordination of the two sulfur atoms, allows them to stabilize metals in various oxidation states. This is attributed to the delocalization of the nitrogen lone pair onto the sulfur atoms, leading to contributions from both a dithiocarbamate and a thioureide resonance form.

The diethyl derivative, diethyldithiocarbamate (Et₂dtc⁻), is one of the most commonly studied ligands in this family. When complexed with selenium, it typically forms selenium(II) bis(diethyldithiocarbamate), Se(Et₂dtc₂)₂. This compound is formed through the reductive complexation of a selenium(IV) source by the dithiocarbamate ligand. The resulting Se(II) complex is a stable, neutral molecule with a unique coordination geometry. Beyond its own structural interest, the entire Se(Et₂dtc₂)₂ molecule can act as a ligand, using the electron pairs on its sulfur atoms to coordinate to other transition metals, forming heterometallic complexes. This dual role makes it a compelling subject for study in coordination chemistry, with potential applications ranging from medicinal chemistry to materials science.

Synthesis and Characterization

The preparation of this compound complexes involves a multi-step process, beginning with the synthesis of the dithiocarbamate salt.

Synthesis of Sodium Diethyldithiocarbamate (NaS₂CNEt₂)

The ligand salt is readily synthesized from a secondary amine (diethylamine), carbon disulfide, and a base such as sodium hydroxide. The reaction is typically fast and exothermic, yielding the water-soluble sodium salt, which can be used directly in subsequent steps.

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O

Synthesis of Selenium(II) Bis(diethyldithiocarbamate) [Se(S₂CNEt₂)₂]

Two primary methods are employed for the synthesis of the target selenium complex:

-

Reductive Complexation: This is a common method where a selenium(IV) compound in an acidic medium reacts with the dithiocarbamate salt. The dithiocarbamate acts as both a reducing agent and a chelating ligand, reducing Se(IV) to Se(II) and forming the stable SeL₂ complex.

-

Oxidative Insertion: An alternative route involves the reaction of elemental selenium with tetraethylthiuram disulfide, (Et₂NCS₂)₂. In a refluxing solvent like toluene, an oxidative insertion of the selenium atom into the disulfide bond occurs, followed by reaction with another dithiocarbamate fragment.

Synthesis of Heterometallic Complexes

The this compound compound can further act as a ligand to form multinuclear complexes. By reacting Se(Et₂dtc₂)₂ with metal chlorides (e.g., NiCl₂ or CuCl₂) in an alcoholic solution, complexes of the type [M₂Se{S₂CNEt₂}₄Cl₄] can be prepared. In these structures, the sulfur atoms of the diethyldithiocarbamate ligands bridge to the new metal centers.

Caption: Synthetic pathway for this compound and its use as a ligand.

Molecular Structure and Coordination Chemistry

The structural chemistry of this compound is a key aspect of its function. X-ray crystallography studies have provided detailed insights into its geometry and bonding.

Coordination within Se(Et₂dtc₂)₂

In the solid state, selenium(II) bis(diethyldithiocarbamate) features a central selenium atom coordinated to four sulfur atoms from the two bidentate diethyldithiocarbamate ligands. The resulting SeS₄ core adopts a planar trapezoidal configuration . A notable feature of this structure is the asymmetric coordination of the ligands. Each diethyldithiocarbamate ligand forms one short, strong Se-S bond and one significantly longer, weaker Se-S bond. This anisobidentate bonding is common in dithiocarbamate complexes of main group elements.

Se(Et₂dtc₂)₂ as a Ligand

The fully formed Se(Et₂dtc₂)₂ complex can itself serve as a ligand for other metal ions. The sulfur atoms in the complex possess lone pairs of electrons that are available for coordination. This allows for the formation of di- or polynuclear complexes where the selenium dithiocarbamate unit acts as a bridging or chelating metalloligand. This behavior opens up possibilities for designing complex heterometallic systems with potentially novel electronic or catalytic properties.

Caption: Anisobidentate coordination in Se(Et₂dtc₂)₂ leading to a trapezoidal SeS₄ core.

Quantitative Data

The precise characterization of this compound and its derivatives relies on quantitative data from crystallographic and spectroscopic analyses.

Table 1: Crystallographic Data for Selenium-Dithiocarbamate Complexes

This table summarizes key structural parameters obtained from X-ray diffraction studies. Note the characteristic monoclinic crystal system and the distinct short and long Se-S bond lengths, confirming the asymmetric coordination.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Short Se-S (Å) | Long Se-S (Å) | Ref. |

| Se(pip-dtc)₂¹ | C₁₂H₂₀N₂S₄Se | Monoclinic | P2₁/n | 8.735(1) | 11.530(2) | 16.766(3) | 100.58(1) | 2.301(3) | 2.785(3) | |

| Se(Et₂dtc)₂² | C₁₀H₂₀N₂S₄Se | Monoclinic | Pca2₁ | - | - | - | - | 2.283-2.304 | 2.731-2.787 | |

| Se(Et₂dtc)Br | C₅H₁₀NS₂SeBr | Monoclinic | P2₁/n | 10.391(3) | 8.434(4) | 12.030(2) | 108.10(2) | - | - |

¹ pip-dtc = piperidinyl-dithiocarbamate. Data is used as a close analogue to the diethyl- derivative. ² Data from a different polymorph, bond length ranges from two independent molecules are shown.

Table 2: Spectroscopic Data for Selenium and Heterometallic Dithiocarbamate Complexes

Infrared and UV-Visible spectroscopy are crucial for confirming the coordination of the dithiocarbamate ligand. The positions of key vibrational bands and electronic transitions provide insight into the bonding and structure of the complexes.

| Compound Type | ν(C-N) (cm⁻¹) | ν(C=S) (cm⁻¹) | ν(Se-S) (cm⁻¹) | Electronic Transitions (cm⁻¹) | Notes | Ref. |

| Se{RNHC(S)S}₄ | ~1460-1550 | ~1050 | 370-375 | 32150-40100 (π-π/n-π) | The ν(C-N) frequency is higher than in the free ligand, indicating increased double bond character upon coordination. | |

| 21142-22350 (CT) | A charge transfer band from ligand orbitals to selenium orbitals is observed. | |||||

| [Ni₂Se{RNHC(S)S}₄Cl₄] | ~1460-1550 | ~990-1050 | - | 11001-13450 | The ν(C=S) band shifts to a lower frequency, indicating sulfur coordination to Ni(II). A new ν(M-S) band appears around 385-392 cm⁻¹. | |

| [Cu₂Se{RNHC(S)S}₄Cl₄] | ~1460-1550 | ~990-1050 | - | 14000-14600 | Similar to the Ni(II) complex, indicating a bidentate bridging nature of the dithiocarbamate ligand. |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the ligand and its selenium complexes. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of Sodium Diethyldithiocarbamate Trihydrate

-

Reagents & Equipment: Diethylamine, sodium hydroxide, carbon disulfide, water, 250 mL Erlenmeyer flask, magnetic stirrer, ice bath.

-

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve sodium hydroxide (e.g., 4.0 g, 0.1 mol) in 50 mL of distilled water and cool the solution in an ice bath.

-

While stirring, slowly add diethylamine (e.g., 7.3 g, 0.1 mol) to the cold NaOH solution.

-

Continue stirring and add carbon disulfide (e.g., 7.6 g, 0.1 mol) dropwise to the mixture. Maintain the temperature below 10 °C during this addition.

-

After the addition is complete, stir the solution for an additional 1-2 hours as it warms to room temperature.

-

The resulting pale yellow solution of sodium diethyldithiocarbamate can be used directly for the synthesis of metal complexes or the solid can be isolated by precipitation with acetone or by careful evaporation of the solvent under reduced pressure.

-

Protocol 2: Synthesis of Selenium(II) Bis(diethyldithiocarbamate) via Reductive Complexation

-

Reagents & Equipment: Selenium dioxide (SeO₂), hydrochloric acid, aqueous solution of sodium diethyldithiocarbamate (from Protocol 1), beaker, filtration apparatus.

-

Procedure:

-

Prepare an acidic solution of selenium(IV) by dissolving selenium dioxide in a minimal amount of dilute hydrochloric acid.

-

Slowly add the aqueous solution of sodium diethyldithiocarbamate dropwise to the stirred selenium(IV) solution at room temperature.

-

A yellow-orange precipitate of Se(S₂CNEt₂)₂ will form immediately.

-

Continue stirring for 30 minutes to ensure the reaction is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate thoroughly with distilled water to remove any unreacted salts, followed by a wash with a small amount of cold ethanol or diethyl ether.

-

Dry the product in a desiccator under vacuum.

-

Protocol 3: Synthesis of a Heterobimetallic Complex [Ni₂Se{S₂CNEt₂}₄Cl₄]

-

Reagents & Equipment: Se(S₂CNEt₂)₂ (from Protocol 2), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), ethanol, reflux apparatus.

-

Procedure:

-

Dissolve Se(S₂CNEt₂)₂ (e.g., 1.0 mmol) in approximately 10 mL of warm ethanol.

-

In a separate flask, dissolve NiCl₂·6H₂O (e.g., 2.0 mmol) in 10 mL of ethanol.

-

Add the alcoholic solution of the nickel(II) chloride to the solution of the selenium compound.

-

Heat the resulting mixture to reflux for 4-6 hours.

-

Allow the reaction mixture to cool to room temperature. The solid product will precipitate.

-

Collect the complex by filtration, wash with ethanol and diethyl ether.

-

Dry the final product under vacuum.

-

Applications in Drug Development and Materials Science

Dithiocarbamate complexes are widely recognized for their biological activities. The inclusion of selenium, an essential trace element with known antioxidant properties, makes these complexes particularly interesting for drug development.

Anticancer and Antimicrobial Activity

Metal dithiocarbamate complexes have demonstrated significant potential as antifungal, antibacterial, and antitumor agents. The mechanism of action is often linked to the inhibition of enzymes like superoxide dismutase or the generation of reactive oxygen species (ROS) within target cells. Copper(II)-diethyldithiocarbamate, for example, shows selective cytotoxicity in cancer cells. While specific studies on this compound are less common, the known bioactivity of both selenium compounds and dithiocarbamate ligands suggests a high potential for these complexes as therapeutic agents. They represent a promising area for the development of novel metallodrugs.

Signaling Pathways and Cellular Mechanisms

The biological effects of dithiocarbamates often involve complex cellular pathways. For instance, their ability to chelate metal ions can disrupt the function of metalloenzymes, which are critical for cellular processes. Pyrrolidine dithiocarbamate (PDTC), a related compound, is a well-known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This inhibition is often linked to its antioxidant properties or its ability to modulate the activity of zinc-finger proteins.

Caption: Potential inhibition of the NF-κB signaling pathway by dithiocarbamate complexes.

Radiopharmaceuticals and Imaging

The ability of dithiocarbamates to form stable complexes with a variety of metals, including radionuclides, has led to their investigation as radiopharmaceuticals for medical imaging. Technetium and rhenium dithiocarbamate complexes have been explored for applications such as heart imaging. The lipophilicity and in vivo characteristics of these complexes can be fine-tuned by modifying the alkyl substituents on the nitrogen atom. This opens the possibility of using selenium-containing dithiocarbamates, perhaps with radioactive selenium isotopes or complexed with other radiometals, for applications in PET imaging or targeted radiotherapy.

Conclusion

This compound stands out as a ligand with a rich and multifaceted coordination chemistry. Its well-defined trapezoidal planar structure, arising from the anisobidentate coordination of the dithiocarbamate ligands to the selenium(II) center, makes it an interesting structural motif. Furthermore, its capacity to act as a metalloligand, forming stable heterometallic complexes, expands its utility in the design of advanced materials. The inherent biological activities associated with both selenium and the dithiocarbamate moiety position these complexes as promising candidates for further investigation in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore and harness the potential of this versatile molecule.

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Selenium Bis(diethyldithiocarbamate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of selenium bis(diethyldithiocarbamate), a compound of interest for its potential applications in medicinal chemistry and materials science. This document offers a comprehensive overview of its crystallographic parameters, a detailed experimental protocol for its synthesis, and a visualization of its known biological interactions, serving as a vital resource for researchers in the field.

Core Crystallographic Data

The crystal structure of selenium bis(diethyldithiocarbamate) has been determined through single-crystal X-ray diffraction. The compound crystallizes in two known polymorphic forms. The primary polymorph, as detailed in the Crystallography Open Database (COD) entry 2228940, provides a foundational understanding of its solid-state conformation. A second orthorhombic polymorph (COD entry 4304946) has also been identified, revealing the compound's structural diversity.[1][2]

The central selenium atom is coordinated by four sulfur atoms from the two bidentate diethyldithiocarbamate ligands, resulting in a square-planar coordination geometry. This arrangement is a key feature of the molecule's stereochemistry and influences its reactivity and potential biological activity.

Crystallographic Data Tables

The following tables summarize the key crystallographic data for the two known polymorphs of selenium bis(diethyldithiocarbamate).

Table 1: Unit Cell Parameters

| Parameter | Polymorph 1 (COD: 2228940) | Polymorph 2 (COD: 4304946) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 16.43(1) | 16.111(3) |

| b (Å) | 8.160(5) | 8.163(2) |

| c (Å) | 12.02(1) | 23.333(5) |

| α (°) | 90 | 90 |

| β (°) | 108.80(8) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1523.9 | 3069.1 |

| Z | 4 | 8 |

Table 2: Selected Bond Lengths and Angles (Polymorph 1)

| Bond | Length (Å) | Angle | Degree (°) |

| Se-S1 | 2.314(3) | S1-Se-S2 | 75.3(1) |

| Se-S2 | 2.789(3) | S1-Se-S3 | 164.8(1) |

| Se-S3 | 2.318(3) | S2-Se-S4 | 164.7(1) |

| Se-S4 | 2.782(3) | S3-Se-S4 | 75.5(1) |

| S1-C1 | 1.73(1) | N1-C1-S1 | 124.7(8) |

| S2-C1 | 1.69(1) | N1-C1-S2 | 125.3(8) |

| N1-C1 | 1.32(1) |

Note: Data extracted from Crystallography Open Database entries 2228940 and 4304946.

Experimental Protocols

Synthesis of Selenium Bis(diethyldithiocarbamate)

The synthesis of selenium bis(diethyldithiocarbamate) can be achieved through the reaction of a selenium(IV) salt with sodium diethyldithiocarbamate. The following protocol provides a general method for its preparation.

Materials:

-

Selenium dioxide (SeO₂)

-

Sodium diethyldithiocarbamate dihydrate (NaS₂CN(C₂H₅)₂)·2H₂O

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve a stoichiometric amount of selenium dioxide in a minimal amount of distilled water.

-

In a separate flask, dissolve a twofold molar excess of sodium diethyldithiocarbamate dihydrate in ethanol.

-

Slowly add the aqueous solution of selenium dioxide to the ethanolic solution of sodium diethyldithiocarbamate with constant stirring.

-

A yellow precipitate of selenium bis(diethyldithiocarbamate) will form immediately.

-

Continue stirring the mixture at room temperature for approximately one hour to ensure complete reaction.

-

Collect the precipitate by filtration and wash it with ethanol and then with distilled water.

-

Dry the product in a desiccator over anhydrous calcium chloride.

Characterization:

The identity and purity of the synthesized compound can be confirmed using techniques such as melting point determination, infrared (IR) spectroscopy, and elemental analysis.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the synthesized compound in an appropriate solvent, such as dichloromethane or chloroform. The data collection is typically performed on a diffractometer equipped with a CCD detector using Mo-Kα radiation. The structure is then solved and refined using standard crystallographic software packages.

Biological Activity and Signaling Pathway

Diethyldithiocarbamate, the ligand in the title compound, is known to interact with biological systems, notably by inhibiting the activity of certain enzymes. One of the key mechanisms involves the inhibition of selenium-dependent glutathione peroxidase and superoxide dismutase. This interaction can lead to an accumulation of superoxide anions, which in turn can inactivate selenium-dependent glutathione peroxidase through a reaction with the selenium at the enzyme's active site.

The following diagram illustrates the proposed inhibitory pathway.

Caption: Proposed mechanism of enzyme inhibition by diethyldithiocarbamate.

This guide provides a foundational understanding of the crystal structure and synthesis of selenium bis(diethyldithiocarbamate), along with insights into its biological interactions. This information is intended to support further research and development efforts involving this and related selenium compounds.

References

An In-depth Technical Guide on the Solubility and Stability of Selenium Diethyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of selenium diethyldithiocarbamate. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this guide also draws upon data from analogous compounds, such as sodium diethyldithiocarbamate and other metal dithiocarbamate complexes, to provide valuable inferences. Furthermore, detailed experimental protocols are presented to enable researchers to determine these critical parameters.

Introduction to this compound

This compound, with the chemical formula Se(S₂CN(C₂H₅)₂)₂, is an organoselenium compound that incorporates the diethyldithiocarbamate (DEDTC) ligand. Dithiocarbamates are known for their strong chelating properties with various metals and have applications in agriculture, rubber vulcanization, and medicine.[1] The inclusion of selenium, an essential trace element with known antioxidant and potential anticancer properties, makes this compound a subject of interest for further investigation. A thorough understanding of its solubility and stability is paramount for its potential development in various applications, including pharmaceuticals.

Physicochemical Properties

-

Chemical Formula: C₁₀H₂₀N₂S₄Se[2]

-

Molecular Weight: 375.5 g/mol [2]

-

Synonyms: Selenium bis(N,N-diethyldithiocarbamate), Selenium(II) diethyldithiocarbamate[2]

Solubility Profile

The synthesis of this compound often involves its precipitation from an alcoholic solution (e.g., isopropanol), suggesting its lower solubility in such solvents.[6]

Table 1: Reported Solubility of Sodium Diethyldithiocarbamate (as an indicator)

| Solvent | Solubility | Reference |

| Water | Soluble (54 g/100 g at 20°C) | [7] |

| Ethanol | Soluble | [7] |

| Methanol | Soluble | [7] |

| Acetone | Soluble | [7] |

| Benzene | Insoluble | [7] |

| Diethyl Ether | Insoluble | [7] |

| Chloroform | Readily soluble (for the free acid) | [8] |

| Carbon Tetrachloride | Readily soluble (for the free acid) | [8] |

Note: This table shows data for sodium diethyldithiocarbamate and the free acid of diethyldithiocarbamate, not this compound. This information is provided as a qualitative guide for solvent selection in experimental solubility determinations.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. While specific stability data is limited, information on dithiocarbamates and organoselenium compounds in general allows for an informed assessment of its likely stability characteristics.

4.1. pH Stability

Dithiocarbamates are known to be unstable in acidic conditions.[8] Aqueous solutions of sodium diethyldithiocarbamate are alkaline and decompose slowly, a process that is accelerated in the presence of acid, leading to the formation of carbon disulfide and an amine.[8][9] It is therefore expected that this compound will exhibit poor stability at low pH.

4.2. Thermal Stability

Thermal analysis of various transition metal dithiocarbamate complexes shows that they undergo decomposition upon heating, often in multiple stages, with the final products typically being metal oxides or sulfides.[10] Studies on organoselenium compounds have indicated that they are generally less thermally stable than their sulfur counterparts.[11] The thermal stability of selenium-containing organic molecules can be evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[12]

4.3. Photostability

Information regarding the photostability of this compound is not widely available. General protocols for photostability testing, as outlined by the International Council for Harmonisation (ICH), should be followed to determine its susceptibility to degradation upon exposure to light.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

5.1. Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the solubility of a compound in various solvents.

5.1.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, dichloromethane, DMSO) of analytical grade

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, Atomic Absorption Spectrometer)

5.1.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C and 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or AAS for selenium content).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the analyte in the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

5.2. Protocol for Stability Testing (Forced Degradation Study)

This protocol outlines a forced degradation study to assess the intrinsic stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC, is essential for this study.

5.2.1. Materials

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent for dissolving the compound (e.g., acetonitrile, methanol)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a UV or PDA detector

-

HPLC column (e.g., C18)

5.2.2. Procedure

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a specified temperature for a defined period. Neutralize the solution with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Dilute the samples appropriately with the mobile phase.

-

Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and, if possible, characterize the major degradation products.

-

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Diagram 2: Workflow for Stability Testing

Caption: General workflow for conducting a forced degradation study.

Diagram 3: Factors Influencing Dithiocarbamate Stability

Caption: Key factors that can influence the stability of dithiocarbamate compounds.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While direct quantitative data is sparse, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for researchers to conduct their own investigations. A systematic evaluation of its solubility in a range of pharmaceutically acceptable solvents and a comprehensive stability study under various stress conditions are crucial next steps in the development of this compound for any potential application. The visualization of experimental workflows provides a clear roadmap for these essential studies.

References

- 1. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N,6-triethyl-5-thioxo-2,4-dithia-3-selena-6-azaoctanethioamide | C10H20N2S4Se | CID 4091432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Silver diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 6. US2347128A - Production of dithiocarbamates - Google Patents [patents.google.com]

- 7. sodium diethyldithiocarbamate [chemister.ru]

- 8. Sodium diethyldithiocarbamate | 148-18-5 [chemicalbook.com]

- 9. SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of Selenium Diethyldithiocarbamate Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of selenium diethyldithiocarbamate complexes. While specific experimental TGA data for selenium bis(diethyldithiocarbamate) is not extensively available in peer-reviewed literature, this document consolidates the general principles of synthesis, experimental protocols for TGA of analogous metal dithiocarbamate complexes, and predicted decomposition pathways. This guide serves as a valuable resource for researchers initiating studies on the thermal properties of these and related organoselenium compounds, which are of increasing interest in materials science and drug development.

Introduction

Dithiocarbamates are versatile chelating ligands that form stable complexes with a wide range of metals and metalloids.[1] this compound, formally known as selenium bis(N,N-diethyldithiocarbamate), is an organoselenium compound with potential applications in various fields, including as a precursor for the synthesis of selenium-containing nanomaterials.[2] Thermogravimetric analysis (TGA) is a crucial technique for characterizing the thermal stability and decomposition profile of such complexes.[1] This information is vital for understanding their behavior under thermal stress, which is essential for applications in chemical vapor deposition, materials synthesis, and for assessing the stability of potential therapeutic agents.

This guide outlines the synthesis of dithiocarbamate ligands and their selenium complexes, provides a generalized experimental protocol for their thermogravimetric analysis, and discusses the expected thermal decomposition mechanisms based on related metal dithiocarbamate complexes.

Synthesis of this compound Complexes

The synthesis of this compound complexes typically involves a two-step process: the formation of the dithiocarbamate ligand followed by its reaction with a selenium precursor.